molecular formula C11H15FN2 B13524812 1-(2-Fluoro-3-methylphenyl)piperazine

1-(2-Fluoro-3-methylphenyl)piperazine

Cat. No.: B13524812
M. Wt: 194.25 g/mol
InChI Key: SZTRPMGEQTYIDN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)piperazine (CAS 1121613-67-9) is a high-value phenylpiperazine derivative with the molecular formula C11H15FN2 and a molecular weight of 194.25 g/mol. This compound serves as a critical chemical intermediate and scaffold in advanced research and development, particularly in the fields of agrochemical and pharmaceutical discovery. Its core research value lies in the piperazine moiety, a structure recognized for its significant impact on the physicochemical properties of molecules and its frequent appearance in bioactive compounds . In agrochemical research, structurally related phenylpiperazine derivatives have demonstrated potent acaricidal activity, showing efficacy against economically significant spider mites such as Tetranychus urticae . Furthermore, recent studies highlight the role of piperazine-based compounds in developing novel plant immune activators, which can induce systemic acquired resistance (SAR) in plants and provide protective activity against viral pathogens like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . The compound is offered for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

1-(2-fluoro-3-methylphenyl)piperazine

InChI

InChI=1S/C11H15FN2/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

SZTRPMGEQTYIDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)F

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Aromatic Substitution

A patent (CN102786497A) describes a method where substituted halogenated benzene derivatives are directly reacted with piperazine to yield substituted aromatic piperazines, including this compound. The reaction conditions typically involve:

  • Reactants: 2-fluoro-3-methylchlorobenzene or bromobenzene and piperazine.
  • Solvents: Polar aprotic solvents such as ethanol or methanol.
  • Catalysts or additives: Sometimes potassium carbonate (K2CO3) or sodium iodide (NaI) to facilitate substitution.
  • Temperature: Elevated temperatures to promote reaction kinetics.
  • Reaction time: Several hours under reflux conditions.

This method benefits from operational simplicity and direct access to the target compound without the need for protecting groups or multi-step synthesis.

Coupling via Acid Derivatives and Reductive Amination

Research literature (PMC5548119) outlines a more complex synthetic route involving:

  • Coupling of piperazine derivatives with substituted aromatic acids or acid chlorides.
  • Use of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) to form amide intermediates.
  • Subsequent reduction steps using aluminum hydride reagents to convert amides or related intermediates to the desired piperazine derivatives.
  • This approach allows for the introduction of various substituents on the aromatic ring and fine-tuning of electronic properties.

Although this method is more elaborate, it offers structural diversity and stereochemical control for analog development.

Comparative Summary of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Limitations
Direct Nucleophilic Aromatic Substitution 2-fluoro-3-methylhalobenzene + Piperazine Polar aprotic solvent, reflux, base (K2CO3) Simple, direct, scalable Limited to suitable halogenated aromatics
Coupling with Acid Derivatives + Reduction Piperazine + substituted acid + coupling agent + reducing agent Multi-step, EDCI coupling, AlH3 reduction Structural diversity, stereocontrol More complex, requires handling reducing agents

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Materials Science:

  • Mechanism of Action

    • The specific mechanism of action for 1-(2-Fluoro-3-methylphenyl)piperazine would depend on its target.
    • It could interact with receptors, modulate signaling pathways, or affect cellular processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Effects on Receptor Binding and Selectivity

    Key Analogues:

    1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) Substituent: Trifluoromethyl (CF₃) at the 3-position. Activity: High selectivity for 5-HT₁B receptors (65-fold over 5-HT₁A) and serotonergic effects .

    1-(4-Chlorobenzhydryl)piperazine Derivatives (e.g., Compounds 5a–g)

    • Substituent : Bulky 4-chlorobenzhydryl and benzoyl groups.
    • Activity : Cytotoxic against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values <10 μM .
    • Key Feature : Long-term stability (compound 5a showed time-dependent cytotoxicity) .

    1-(2-Methoxyphenyl)piperazine and 1-(2-Chlorophenyl)piperazine

    • Substituents : Methoxy (OMe) or chloro (Cl) at the 2-position.
    • Properties :
    • Cl introduces steric and electronic effects, altering receptor affinity .
      • Spectroscopic Data : DFT calculations confirm substituent-dependent vibrational frequencies and stability .
    Comparison with 1-(2-Fluoro-3-methylphenyl)piperazine:
    • Fluorine vs.
    • Methyl Group : The 3-methyl substituent may introduce steric hindrance, reducing metabolic N-dealkylation compared to unsubstituted analogs .
    • Positional Isomerism : 2-Fluoro-3-methyl substitution differs from 3-TFMPP’s 3-CF₃, likely shifting receptor interaction patterns .
    Table 1: Cytotoxicity and Receptor Binding of Selected Piperazine Derivatives
    Compound Substituent(s) Biological Activity IC₅₀/EC₅₀ (nM) Key Reference
    3-TFMPP 3-CF₃ 5-HT₁B receptor agonist ~65 (selectivity ratio)
    Compound 5a (1-(4-chlorobenzhydryl)) 4-Cl, benzoyl Cytotoxicity (HEPG2 liver cancer) 8.2
    1-(2-Methoxyphenyl)piperazine 2-OMe Serotonergic modulation (variable SND effects) N/A
    This compound* 2-F, 3-CH₃ Inferred: Moderate receptor affinity, metabolic stability N/A (Inferred)

    *Note: Data for this compound inferred from structural analogs.

    Metabolic Stability and Oxidation Pathways

    • Piperazine Oxidation : The piperazine ring is a common site for oxidative metabolism. Substituents like fluorine and methyl can block CYP3A4-mediated N-dealkylation .
    • Fluorine’s Role : Fluorine at the 2-position may reduce oxidation susceptibility compared to unsubstituted or chlorinated analogs .
    • Methyl Group Impact : The 3-methyl group could sterically hinder metabolic enzymes, prolonging half-life .

    Structural Rigidity and Drug Design

    • Bridged Piperazines (e.g., GBR 12909 analogs): Rigid structures (e.g., diazabicyclo frameworks) enhance dopamine transporter (DAT) affinity but reduce flexibility for off-target interactions .
    • This compound : The planar phenyl ring and flexible piperazine may balance selectivity and bioavailability compared to bridged systems.

    Q & A

    Q. What are the key considerations for optimizing the synthesis of 1-(2-Fluoro-3-methylphenyl)piperazine to achieve high yield and purity?

    • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions, such as solvent polarity (e.g., DMF for nucleophilic substitution), base strength (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios of reagents (e.g., propargyl bromide for alkylation). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC, with purification using silica gel chromatography (ethyl acetate:hexane gradients). Yield improvements (>90%) are achievable by controlling reaction time (6–7 hours) and temperature (room temperature) to minimize side products .

    Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

    • Methodological Answer : ¹H/¹³C NMR spectroscopy is critical for verifying the piperazine ring conformation, fluorine substitution, and methyl group placement. For example, characteristic NMR shifts include δ ~2.6–3.8 ppm (piperazine CH₂ groups) and δ ~6.9–7.3 ppm (fluorophenyl protons). IR spectroscopy confirms functional groups (e.g., C-F stretch at ~1,200 cm⁻¹), while LC-MS provides molecular weight validation (e.g., [M+H]⁺ peak matching theoretical mass) .

    Q. What are the standard protocols for evaluating the cytotoxic potential of this compound against cancer cell lines?

    • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) are performed on cell lines (e.g., MCF7, HCT-116) at concentrations ranging from 1–100 µM. IC₅₀ values are calculated using dose-response curves, with exposure times of 48–72 hours. Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are essential for validation. Results should be corroborated with apoptosis assays (Annexin V/PI staining) .

    Advanced Research Questions

    Q. How does the fluorine substitution at the 2-position and methyl group at the 3-position on the phenyl ring influence the compound's receptor binding affinity and metabolic stability?

    • Methodological Answer : Fluorine’s electronegativity enhances binding to polar receptor pockets (e.g., serotonin 5-HT₁A/5-HT₂A) via dipole interactions, while the methyl group introduces steric hindrance, reducing off-target interactions. Metabolic stability is improved due to fluorine’s resistance to oxidative degradation (CYP450 enzymes). Computational models (e.g., molecular docking) and in vitro microsomal assays (e.g., rat liver microsomes) validate these effects .

    Q. How can molecular docking studies be strategically employed to predict the interaction of this compound with serotonin receptors?

    • Methodological Answer : Docking protocols (e.g., AutoDock Vina) use receptor crystal structures (e.g., 5-HT₁A PDB:7E2Z) to simulate ligand-receptor interactions. Key parameters include grid box sizing (20ų around the binding site) and Lamarckian genetic algorithms. Binding affinity (∆G) and interaction maps (hydrogen bonds with Ser159, van der Waals contacts with Phe339) are analyzed. Validation via mutagenesis studies (e.g., Ala-scanning) confirms critical residues .

    Q. What are the critical factors in designing a robust structure-activity relationship (SAR) study for this compound derivatives?

    • Methodological Answer : SAR studies require systematic substitution at the phenyl (e.g., halogen, methoxy) and piperazine (e.g., alkyl, aryl groups) positions. Biological assays (e.g., radioligand binding for 5-HT receptors) quantify potency, while logP and polar surface area (PSA) calculations predict pharmacokinetics. Multivariate analysis (e.g., PCA) identifies key structural determinants of activity .

    Q. What experimental strategies can be implemented to enhance the blood-brain barrier (BBB) permeability of this compound for CNS-targeted applications?

    • Methodological Answer : Strategies include reducing PSA (<90 Ų) via prodrug modifications (e.g., esterification) or adding lipid-soluble substituents (e.g., trifluoromethyl). In situ brain perfusion assays in rodents measure permeability coefficients (e.g., Kₚ,uu). Parallel artificial membrane permeability assays (PAMPA-BBB) provide preliminary screening .

    Q. What methodological approaches are recommended for resolving contradictory in vitro and in vivo data regarding the compound's pharmacokinetic properties?

    • Methodological Answer : Discrepancies arise from differences in protein binding (e.g., plasma vs. tissue) or metabolic clearance. Integrated approaches include:
    • Physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution.
    • Radiolabeled tracer studies (³H/¹⁴C) for quantitative biodistribution analysis.
    • Interspecies scaling (e.g., allometric equations) to reconcile rodent and human data .

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